
3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the benzofuran family and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and proteins that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide in lab experiments is its high potency. This compound has shown significant activity at low concentrations, which makes it an attractive candidate for drug discovery research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide. One direction is to further study the mechanism of action of this compound to identify new drug targets. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, this compound could be studied in combination with other drugs to determine synergistic effects. Finally, more research could be done to explore the potential of this compound in treating other diseases and conditions beyond inflammation, cancer, and bacterial infections.
Conclusion:
In conclusion, 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a promising compound in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it an attractive candidate for drug discovery research. However, further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating other diseases and conditions.
Synthesis Methods
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide involves the reaction of 5-bromofuran-2-carboxylic acid with 4-ethylphenylamine to form an amide. This amide is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has shown promising results in various scientific research applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in drug discovery research to identify new drug targets.
properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-2-13-7-9-14(10-8-13)24-22(27)20-19(15-5-3-4-6-16(15)29-20)25-21(26)17-11-12-18(23)28-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIFFWVSASIFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

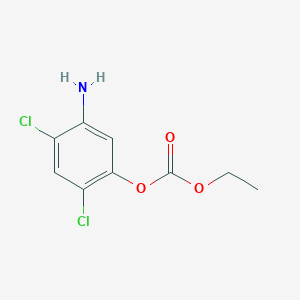


![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)

![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)
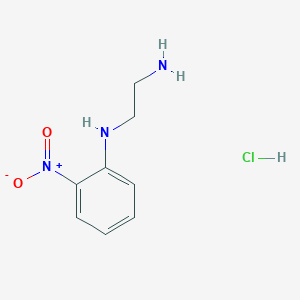
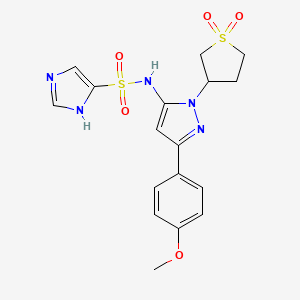
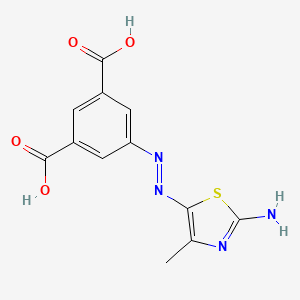
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)
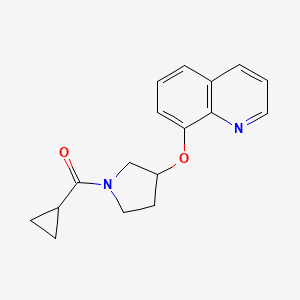
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)